8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide
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Overview
Description
Preparation Methods
The synthesis of 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic structure . Industrial production methods may involve bulk custom synthesis, where the compound is produced in larger quantities for research and development purposes .
Chemical Reactions Analysis
8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it may be used in industrial settings for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide can be compared with other similar compounds, such as 8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione and 2,8-diazaspiro[4.5]decan-1-one . These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The presence of the sulfur atom in this compound makes it unique and imparts distinct chemical properties compared to its analogs .
Biological Activity
8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide is a heterocyclic compound characterized by its unique spiro structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N2O4S, with a molecular weight of approximately 186.23 g/mol. The compound features a spirocyclic structure that incorporates sulfur and nitrogen atoms, contributing to its distinct chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H10N2O4S |
Molecular Weight | 186.23 g/mol |
Melting Point | 270-271 °C |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the cyclization of suitable thioamides with diisocyanates under controlled conditions. The reaction often requires an inert atmosphere to prevent oxidation and is conducted at temperatures ranging from 50 to 100 °C .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with active sites, thereby blocking substrate access. This interaction can influence various cellular processes including signal transduction and gene expression .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimal inhibitory concentration (MIC) values suggest moderate antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound. It has been observed to induce apoptosis in certain cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of several diazaspiro compounds, including derivatives of 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 128 µg/mL.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on human leukemia cells (HL-60). The compound exhibited an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent .
Properties
IUPAC Name |
8,8-dioxo-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c10-5-7(9-6(11)8-5)1-3-14(12,13)4-2-7/h1-4H2,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWBXSSEPJUHCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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